molecular formula C16H18FN3O5S B2363679 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine CAS No. 2034579-80-9

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine

Cat. No.: B2363679
CAS No.: 2034579-80-9
M. Wt: 383.39
InChI Key: NHZHAFXXIZFUSX-UHFFFAOYSA-N
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Description

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a complex organic compound that features a pyrazine ring substituted with methoxy and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrrolidine ring using sulfonyl chlorides under basic conditions.

    Attachment of the pyrazine ring: This is typically done through a nucleophilic substitution reaction where the pyrrolidine derivative reacts with a halogenated pyrazine compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
  • 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both methoxy and sulfonyl groups provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O5S/c1-23-13-4-3-11(17)9-14(13)26(21,22)20-8-5-12(10-20)25-16-15(24-2)18-6-7-19-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZHAFXXIZFUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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